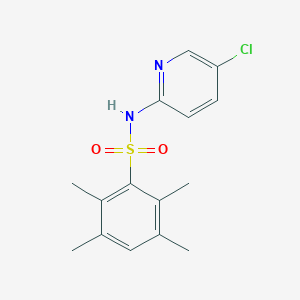
N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as TCS 2312, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit interesting biochemical and physiological effects.
作用机制
The mechanism of action of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play important roles in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting the activity of carbonic anhydrases, N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 may disrupt these processes and lead to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has been shown to inhibit the activity of carbonic anhydrases in the eye, which may have potential applications in the treatment of glaucoma.
实验室实验的优点和局限性
One of the advantages of using N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 in lab experiments is its potent inhibitory activity against carbonic anhydrases. This makes it a useful tool for studying the role of carbonic anhydrases in various physiological processes. Additionally, N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has been shown to exhibit antitumor and anti-inflammatory activity, which may have potential applications in drug discovery. However, one of the limitations of using N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 is its potential toxicity. It has been shown to exhibit cytotoxicity against some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312. One area of research is the development of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 derivatives with improved potency and selectivity. Another area of research is the study of the mechanism of action of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 and its potential applications in the treatment of various diseases. Additionally, the use of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 in combination with other drugs may have potential applications in cancer treatment. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 may provide valuable insights into its potential clinical applications.
合成方法
The synthesis of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 can be achieved by reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 in its pure form.
科学研究应用
N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrases, which play important roles in many physiological processes. N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has also been found to exhibit antitumor activity and has been studied for its potential as a cancer treatment. Additionally, N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has been studied for its potential as an anti-inflammatory agent.
属性
产品名称 |
N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
分子式 |
C15H17ClN2O2S |
分子量 |
324.8 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17ClN2O2S/c1-9-7-10(2)12(4)15(11(9)3)21(19,20)18-14-6-5-13(16)8-17-14/h5-8H,1-4H3,(H,17,18) |
InChI 键 |
NHNHZSFLINURKP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)



![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)





